

# Spectroscopic Data Analysis of Pyridin-3-yl dimethylcarbamate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Pyridin-3-yl dimethylcarbamate**

Cat. No.: **B1207776**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Pyridin-3-yl dimethylcarbamate**. It includes a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

**Pyridin-3-yl dimethylcarbamate**, with the chemical formula  $C_8H_{10}N_2O_2$  and a molecular weight of 166.18 g/mol, is an organic compound that serves as a significant reference standard in the pharmaceutical industry, particularly as a known impurity of pyridostigmine bromide.<sup>[1][2]</sup> Its structural elucidation through spectroscopic methods is crucial for quality control and drug safety.<sup>[1][3]</sup>

## Spectroscopic Data

The following sections present the theoretical spectroscopic data for **Pyridin-3-yl dimethylcarbamate**, derived from predictive models and analysis of similar chemical structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1:  $^1\text{H}$  NMR Data for **Pyridin-3-yl dimethylcarbamate** (Predicted, 500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.54	dd	1H	H-2
8.41	d	1H	H-6
7.62	ddd	1H	H-4
7.30	dd	1H	H-5
3.15	s	3H	$\text{N-CH}_3$
3.02	s	3H	$\text{N-CH}_3$

Table 2:  $^{13}\text{C}$  NMR Data for **Pyridin-3-yl dimethylcarbamate** (Predicted, 125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
154.5	C	$\text{C=O}$
150.8	C	C-3
147.2	CH	C-2
142.1	CH	C-6
127.8	CH	C-4
123.9	CH	C-5
36.8	$\text{CH}_3$	$\text{N-CH}_3$
36.5	$\text{CH}_3$	$\text{N-CH}_3$

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Absorption Data for **Pyridin-3-yl dimethylcarbamate** (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1725	Strong	C=O (Carbamate) Stretch
1580, 1470, 1420	Medium-Strong	Aromatic C=C and C=N Bending
1250	Strong	C-O (Ester) Stretch
1190	Strong	C-N Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **Pyridin-3-yl dimethylcarbamate** (Predicted)

m/z Ratio	Relative Intensity (%)	Assignment
166	85	[M] <sup>+</sup> (Molecular Ion)
94	100	[M - C <sub>3</sub> H <sub>6</sub> NO] <sup>+</sup>
72	60	[C <sub>3</sub> H <sub>6</sub> NO] <sup>+</sup>
66	45	[C <sub>5</sub> H <sub>4</sub> N - H] <sup>+</sup>
42	30	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Pyridin-3-yl dimethylcarbamate** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 500 MHz NMR spectrometer. For  $^1\text{H}$  NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For  $^{13}\text{C}$  NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

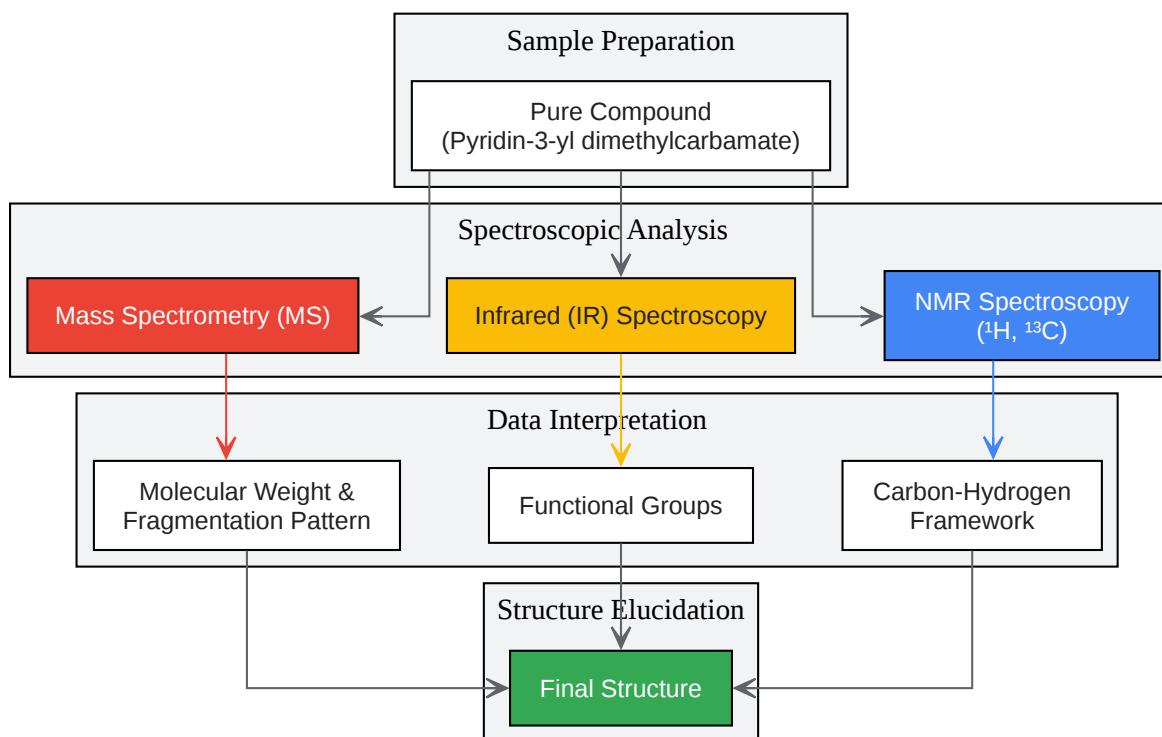
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.

- Ionization and Analysis: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like **Pyridin-3-yl dimethylcarbamate** using a combination of spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural elucidation of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of **Pyridin-3-yl dimethylcarbamate**. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Pyridostigmine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Norpyridostigmine | C8H10N2O2 | CID 98821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Pyridin-3-yl dimethylcarbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207776#pyridin-3-yl-dimethylcarbamate-spectroscopic-data-analysis-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)